molecular formula C15H13N5OS B2666999 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine CAS No. 2380033-87-2

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine

Cat. No.: B2666999
CAS No.: 2380033-87-2
M. Wt: 311.36
InChI Key: ZHOZICAQHNOMDQ-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine (CAS 2380033-87-2) is a synthetic small molecule with a molecular formula of C15H13N5OS and a molecular weight of 311.4 g/mol. This chemical features a hybrid structure combining a 9-methyl-9H-purin-6-amine group linked via a methylene bridge to a 4-(furan-2-yl)thiophene system . This molecular architecture, incorporating multiple nitrogen and sulfur heterocycles, is of significant interest in medicinal chemistry and drug discovery. Compounds with analogous furan and thiophene scaffolds are frequently investigated for their potential to modulate key biological targets. Research on similar structures has demonstrated promising antibacterial efficacy , particularly against challenging multidrug-resistant pathogens like ESBL-producing E. coli . Furthermore, furan and thiophene derivatives have been explored as core structures in the development of anti-cancer agents and as potential enzyme inhibitors , such as inhibitors of Factor Inhibiting HIF-1 (FIH-1), which is a key player in the cellular response to hypoxia . The presence of the purine moiety, a common pharmacophore in kinase biology, further suggests potential applications in kinase inhibition research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-6-11-5-10(7-22-11)12-3-2-4-21-12/h2-5,7-9H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOZICAQHNOMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a purine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

Purine Core Modifications
  • 9-Ethyl: 9-Ethyl derivatives () exhibit simplified synthesis but reduced steric bulk compared to the 9-methyl analog. 9-Tetrahydropyranyl: 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine () introduces an oxygen-containing ring, enhancing solubility but possibly altering metabolic stability.
N6-Substituent Diversity
  • Thiophene-Furan Hybrid: The target compound’s N6-{[4-(furan-2-yl)thiophen-2-yl]methyl} group is unique. Comparatively: Benzyl/Substituted Benzyl: N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine () and 2-chloro-N-(4-methoxybenzyl) analogs () prioritize aromatic π-π interactions but lack the thiophene-furan system’s conjugated electron density. Tetrahydrofuranyl: N-(Tetrahydrofuran-2-ylmethyl)-9H-purin-6-amine () replaces thiophene with a saturated furan, reducing planar rigidity.

Physicochemical Properties

Property Target Compound 9-Isopropyl Analog () 9-Ethyl Analog () N-(Tetrahydrofuran-2-ylmethyl) ()
Molecular Weight ~383 g/mol (estimated) 331.8 g/mol ~299 g/mol ~261 g/mol
LogP (Predicted) Moderate (~2.5–3.5) Higher (~3.8) ~2.8 Lower (~1.5)
Solubility Low (thiophene-furan hydrophobicity) Moderate (methoxybenzyl) Low High (tetrahydrofuran oxygen)
Metabolic Stability Potential CYP3A4 substrate Likely stable (steric bulk) Variable High (saturated ring)

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a purine base linked to a furan-thiophene moiety, which contributes to its chemical reactivity and biological properties. The presence of these heterocycles allows for various interactions with biological targets, making it a promising candidate for drug development.

Structural Formula

\text{N 4 furan 2 yl thiophen 2 yl methyl}-9-methyl-9H-purin-6-amine}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It has potential effects on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as apoptosis and inflammation.

Therapeutic Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies show that it can induce apoptosis in various cancer cell lines, including liver (HepG2) and colon cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .

Summary of Research Findings

StudyFindings
Demonstrated potent anticancer activity against HepG2 and colon cancer cell lines.
Showed significant anti-inflammatory effects in vitro.
Explored the synthesis and potential applications in medicinal chemistry.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound revealed its ability to inhibit cell proliferation in HepG2 liver cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory activity using a model of lipopolysaccharide (LPS)-induced inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory disorders.

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